4-Chlor-7-iod-chinazolin

Übersicht

Beschreibung

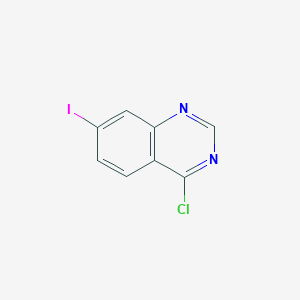

4-Chloro-7-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4ClIN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Wissenschaftliche Forschungsanwendungen

4-Chloro-7-iodoquinazoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific enzymes and receptors.

Medicine: 4-Chloro-7-iodoquinazoline derivatives are being investigated for their potential as anticancer agents.

Wirkmechanismus

Mode of Action

4-Chloro-7-iodoquinazoline is a quinazoline derivative. Quinazoline derivatives, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors .

Result of Action

4-Chloro-7-iodoquinazoline has been used in the synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines . Preliminary screening of these synthesized compounds against tumor cells showed promising antiproliferative properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloro-7-iodoquinazoline can be synthesized through the reaction of 7-iodoquinazolin-4-one with phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert atmosphere (nitrogen) for about 2 hours. The mixture is then cooled, evaporated, and partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase is dried and concentrated to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for 4-Chloro-7-iodoquinazoline are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-7-iodoquinazoline primarily undergoes substitution reactions. One notable reaction is the N-arylation, where the chlorine atom is substituted with an aryl group. This reaction is often facilitated by microwave irradiation in a solvent mixture of tetrahydrofuran (THF) and water .

Common Reagents and Conditions:

N-arylation: Reagents such as N-methylanilines and substituted anilines are commonly used. The reaction conditions typically involve microwave irradiation in THF/H2O.

Substitution: Phosphorus oxychloride is used for the initial synthesis from 7-iodoquinazolin-4-one.

Major Products: The major products formed from these reactions include various 4-anilinoquinazolines, which have shown promising antiproliferative properties against tumor cells .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloroquinazoline

- 7-Iodoquinazoline

- 4-Anilinoquinazoline

Comparison: 4-Chloro-7-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. Compared to 4-Chloroquinazoline and 7-Iodoquinazoline, the dual halogenation in 4-Chloro-7-iodoquinazoline enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biologische Aktivität

4-Chloro-7-iodoquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by the presence of chlorine and iodine substituents at the 4 and 7 positions, respectively. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article details the biological activity of 4-chloro-7-iodoquinazoline, summarizing research findings, case studies, and relevant data.

- Molecular Formula : CHClIN

- Molar Mass : Approximately 290.49 g/mol

- Melting Point : 175.0 - 179.0 °C

- Appearance : Solid, typically light brown to dark grey

The unique combination of halogen atoms in 4-chloro-7-iodoquinazoline enhances its reactivity and potential biological activity compared to other quinazoline derivatives.

While specific mechanisms for 4-chloro-7-iodoquinazoline are not fully elucidated, quinazoline derivatives are known to interact with various biological targets. Notably, they can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in malignant tumors. This inhibition can lead to reduced cell proliferation and induce apoptosis in cancer cells.

Biological Activities

Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities:

-

Anticancer Properties :

- Quinazoline derivatives have been extensively studied for their antitumor effects. For instance, compounds similar to 4-chloro-7-iodoquinazoline have shown significant cytotoxicity against various cancer cell lines .

- A study evaluating 4-anilinoquinazolines demonstrated that certain derivatives could inhibit cell proliferation by over 75% in colorectal carcinoma (HCT-116) and glioblastoma (T98G) cells .

- Antimicrobial Activity :

- Other Pharmacological Effects :

Comparative Analysis with Other Compounds

The following table compares 4-chloro-7-iodoquinazoline with other quinazoline derivatives based on structure and notable activities:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 4-Chloroquinazoline | Chlorine at position 4 | Anticancer activity |

| 6-Iodoquinazoline | Iodine at position 6 | Antimicrobial properties |

| 2-Aminoquinazoline | Amino group at position 2 | Broad-spectrum activity |

| 4-Bromoquinazoline | Bromine at position 4 | Potential anticancer properties |

| 4-Chloro-7-Iodoquinazoline | Chlorine at position 4 and Iodine at position 7 | Enhanced reactivity and potential biological activity |

Case Studies and Research Findings

- Antitumor Activity Assessment :

-

Mechanistic Insights :

- Research has indicated that modifications in the quinazoline structure can lead to enhanced interaction with EGFR (Epidermal Growth Factor Receptor), a critical target in cancer therapy. For example, certain modifications resulted in IC values in the nanomolar range against EGFR-overexpressing cancer cells .

- Synthesis and Derivative Development :

Eigenschaften

IUPAC Name |

4-chloro-7-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSATKKSEZSYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619235 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-78-2 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.